molecular formula C7H7ClN2O3 B8247797 3-Chloro-5-methoxy-2-nitroaniline

3-Chloro-5-methoxy-2-nitroaniline

Cat. No.: B8247797
M. Wt: 202.59 g/mol
InChI Key: IJTQDNPAUJXOJJ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position, a methoxy group at the fifth position, and a nitro group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to introduce the nitro group. This is followed by the methoxylation of the resulting nitro compound to obtain the final product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methoxylation can be achieved using methanol in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer nitrating agents, such as nitrogen dioxide, instead of traditional nitric acid-sulfuric acid mixtures, can improve the safety and environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 3-Chloro-5-methoxy-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 3-Chloro-5-hydroxy-2-nitroaniline.

Scientific Research Applications

3-Chloro-5-methoxy-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to its targets. The chlorine atom can also affect the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methoxy-2-nitroaniline is unique due to the combination of its substituents, which confer specific reactivity and binding properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for a wide range of chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-chloro-5-methoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQDNPAUJXOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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